pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate
Overview
Description
Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C14H19N5O4S It is known for its unique structure, which includes a triazole ring, a sulfamoyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(1,2,4-triazol-4-ylsulfamoyl)aniline with pentyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the sulfamoyl group.
Substitution: Substituted carbamates with various nucleophiles.
Scientific Research Applications
Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.
Mechanism of Action
The mechanism of action of pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The carbamate moiety can undergo hydrolysis, releasing active compounds that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Known for its luminescent properties and applications in sensing.
4-(4H-1,2,4-triazol-4-yl)aniline: Used as a precursor in the synthesis of various triazole-containing compounds.
Uniqueness
Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate is unique due to its combination of a triazole ring, a sulfamoyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-2-3-4-9-23-14(20)17-12-5-7-13(8-6-12)24(21,22)18-19-10-15-16-11-19/h5-8,10-11,18H,2-4,9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFUNAJSAUXBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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